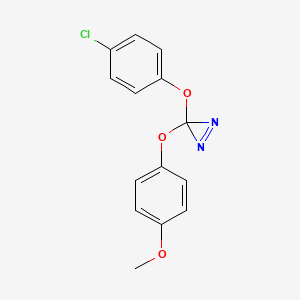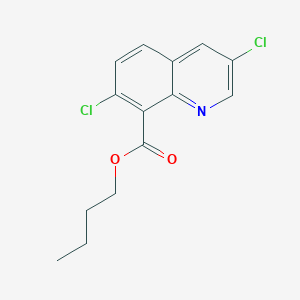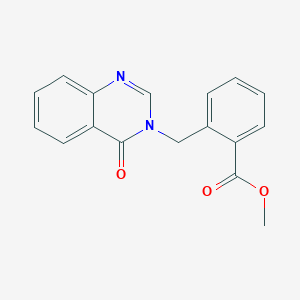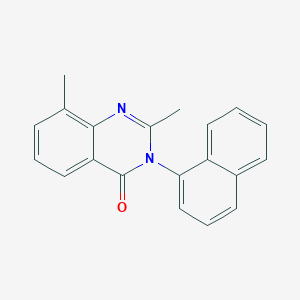![molecular formula C17H17NO5 B11834518 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid is an organic compound that features a benzyloxy group, a nitrophenyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the acetic acid moiety, often through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under acidic conditions to yield the corresponding phenol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Acidic conditions, such as hydrochloric acid.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Amino derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)acetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-2-phenylacetic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.
Uniqueness
2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C17H17NO5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
2-[2-nitro-6-(2-phenylmethoxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H17NO5/c19-17(20)11-15-14(7-4-8-16(15)18(21)22)9-10-23-12-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) |
Clé InChI |
HPEDCRBWFZBVKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC2=C(C(=CC=C2)[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)

![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)





![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B11834498.png)

